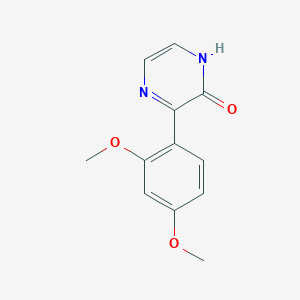

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one

Description

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one (CAS: 1713627-55-4) is a heterocyclic compound featuring a pyrazinone core substituted with a 2,4-dimethoxyphenyl group at the 3-position.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H12N2O3/c1-16-8-3-4-9(10(7-8)17-2)11-12(15)14-6-5-13-11/h3-7H,1-2H3,(H,14,15) |

InChI Key |

JKFRFLXYPGHMAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC=CNC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives or reduced pyrazinone compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research has explored its use as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxyphenyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) in terms of electronic effects. This impacts binding to enzymes like PDGFRβ, where electron-rich substituents enhance affinity .

- Lipophilicity : The trifluoromethyl analogue (logP ~3.5) exhibits higher membrane permeability compared to the dimethoxyphenyl derivative (estimated logP ~2.5), favoring CNS activity .

- Steric Effects : The 3,4,5-trimethoxyphenyl analogue’s bulk may improve selectivity for kinase targets but reduce solubility .

Comparison:

- The Ugi approach () offers superior step economy (~3 steps) compared to traditional cyclization (5–8 hours reflux in ), making it preferable for scalable synthesis.

Table 2: Pharmacological Profiles of Select Analogues

Key Findings:

- PDE5 Inhibition: The target compound’s nanomolar potency (IC50 0.8 nM) surpasses quinoxalinones (micromolar range), highlighting its suitability for cardiovascular and CNS applications .

- Kinase Selectivity : The 3,4,5-trimethoxyphenyl analogue’s PDGFRβ inhibition (IC50 0.3 µM) suggests methoxy positioning critically modulates kinase binding .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

| Compound | Molecular Weight | logP | H-Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 260.24 | ~2.5 | 5 | 58.3 |

| 3-(3-Trifluoromethylphenyl)pyrazin-2(1H)-one | 256.18 | 3.5 | 3 | 49.7 |

| 3-(Cyclohexylamino)-1-isobutylpyrazin-2(1H)-one | 249.35 | 2.06 | 3 | 35.7 |

Insights:

- Solubility: The dimethoxyphenyl derivative’s higher polar surface area (58.3 Ų) may reduce intestinal absorption compared to the cyclohexylamino analogue (35.7 Ų) .

- CNS Penetration : The trifluoromethyl analogue’s lower polar surface area and higher logP align with enhanced brain permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.